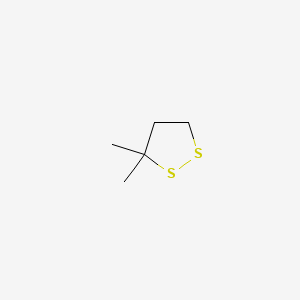
3,3-Dimethyl-1,2-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,2-dithiolane is an organic compound with the molecular formula C5H10S2. It is a five-membered ring structure containing two sulfur atoms and three carbon atoms, with two methyl groups attached to the third carbon atom. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,2-dithiolane can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reaction of ethane-1,2-dithiol with phosgene in ether at 20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atoms and the ring strain in the five-membered ring structure.
Common Reagents and Conditions
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.
Scientific Research Applications
3,3-Dimethyl-1,2-dithiolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. The compound’s five-membered ring structure imposes geometric constraints on the sulfur-sulfur bond, leading to a destabilizing four-electron interaction. This weakens the sulfur-sulfur bond, making the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the two methyl groups on the third carbon atom.
1,3-Dithiane: Contains an additional carbon atom in the ring, forming a six-membered ring structure.
3H-1,2-dithiole-3-thione: Contains a thione group instead of the two methyl groups.
Uniqueness
3,3-Dimethyl-1,2-dithiolane is unique due to the presence of the two methyl groups, which influence its reactivity and stability. The compound’s ability to undergo rapid thiol-disulfide exchange and reversible polymerization distinguishes it from other similar compounds .
Properties
CAS No. |
58384-57-9 |
|---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
3,3-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 |
InChI Key |
LFHJFWOMFQJUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















